

7-Hydroxyquetiapine: An In-depth Technical Guide on its Receptor Binding Profile

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Compound of Interest

Compound Name: 7-Hydroxyquetiapine

Cat. No.: B145544

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Executive Summary

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites, including **7-hydroxyquetiapine**. While acknowledged as a major active metabolite, a comprehensive, publicly available receptor binding profile for **7-hydroxyquetiapine** is notably scarce in the scientific literature. This technical guide synthesizes the available information on **7-hydroxyquetiapine**'s pharmacology, placing it in the context of its parent compound, quetiapine, and the well-characterized active metabolite, norquetiapine (also known as N-desalkylquetiapine). Due to the limited direct data on **7-hydroxyquetiapine**, this document provides a comparative analysis based on the known receptor affinities of quetiapine and norquetiapine to offer a foundational understanding for research and drug development professionals.

Introduction to 7-Hydroxyquetiapine

Quetiapine is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. This process leads to the formation of several metabolites, with norquetiapine and **7-hydroxyquetiapine** being among the most significant. While norquetiapine has been extensively studied and is known to contribute significantly to the antidepressant effects of quetiapine through its potent inhibition of the norepinephrine transporter (NET) and partial agonism at the 5-HT_{1A} receptor, the specific pharmacological contributions of **7-hydroxyquetiapine** remain less clear.

One study has suggested that N-desalkylquetiapine might be further metabolized to a more potent dopamine antagonist, such as its 7-hydroxy analog, though this remains a point of speculation without direct supporting binding data^[1].

Comparative Receptor Binding Profiles

To provide a framework for understanding the potential receptor interactions of **7-hydroxyquetiapine**, the following tables summarize the receptor binding affinities (K_i values in nM) for quetiapine and norquetiapine. A lower K_i value indicates a higher binding affinity.

Dopamine Receptor Affinities

Receptor	Quetiapine (K _i , nM)	Norquetiapine (K _i , nM)
D1	990	210
D2	380	196
D3	-	570
D4	2020	1300
D5	-	1400

Data compiled from multiple sources. Note: Specific values may vary between studies.

Serotonin Receptor Affinities

Receptor	Quetiapine (K _i , nM)	Norquetiapine (K _i , nM)
5-HT1A	390	45
5-HT1E	-	10-100
5-HT2A	640	58
5-HT2B	-	14
5-HT2C	1840	110
5-HT6	-	100-1000
5-HT7	307	76

Data compiled from multiple sources. Note: Specific values may vary between studies.

Adrenergic Receptor Affinities

Receptor	Quetiapine (Ki, nM)	Norquetiapine (Ki, nM)
α 1A	22	144
α 1B	-	95
α 2A	2900	240
α 2B	-	378
α 2C	-	740

Data compiled from multiple sources. Note: Specific values may vary between studies.

Muscarinic Acetylcholine Receptor Affinities

Receptor	Quetiapine (Ki, nM)	Norquetiapine (Ki, nM)
M1	37	39
M2	-	453
M3	-	23
M4	-	110
M5	-	23

Data compiled from multiple sources. Note: Specific values may vary between studies.

Histamine Receptor Affinities

Receptor	Quetiapine (Ki, nM)	Norquetiapine (Ki, nM)
H1	6.9	3.5
H2	-	300

Data compiled from multiple sources. Note: Specific values may vary between studies.

Monoamine Transporter Affinities

Transporter	Quetiapine (pKi)	Norquetiapine (pKi)
NET	No measurable binding	7.54
SERT	< 7	Low affinity
DAT	< 7	Low affinity

Data presented as pKi, the negative logarithm of the Ki value.[\[2\]](#)

Known Pharmacological Data for 7-Hydroxyquetiapine

Direct quantitative binding data for **7-hydroxyquetiapine** is largely absent from the available literature. However, one study has specifically investigated its effect on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and found that, unlike norquetiapine, **7-hydroxyquetiapine** does not have an inhibitory effect on HCN1 channels[\[3\]](#).

Experimental Protocols: Radioligand Binding Assays

While a specific protocol for determining the receptor binding profile of **7-hydroxyquetiapine** is not available, the following is a generalized methodology for conducting competitive radioligand binding assays, a standard technique in pharmacology.

Principle

Competitive radioligand binding assays measure the affinity of an unlabeled test compound (e.g., **7-hydroxyquetiapine**) for a specific receptor by quantifying its ability to displace a radiolabeled ligand that has a known high affinity and specificity for that receptor. The output is typically the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to a K_i (inhibition constant) value using the Cheng-Prusoff equation.

Materials

- Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from animal models.
- Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [^3H]-spiperone for D2 receptors, [^3H]-ketanserin for 5-HT_{2A} receptors).
- Test Compound: **7-hydroxyquetiapine** of high purity, dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: A buffer solution appropriate for the specific receptor being studied (e.g., Tris-HCl with cofactors like MgCl_2 , NaCl).
- Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration over glass fiber filters.
- Scintillation Counter: To measure the radioactivity retained on the filters.

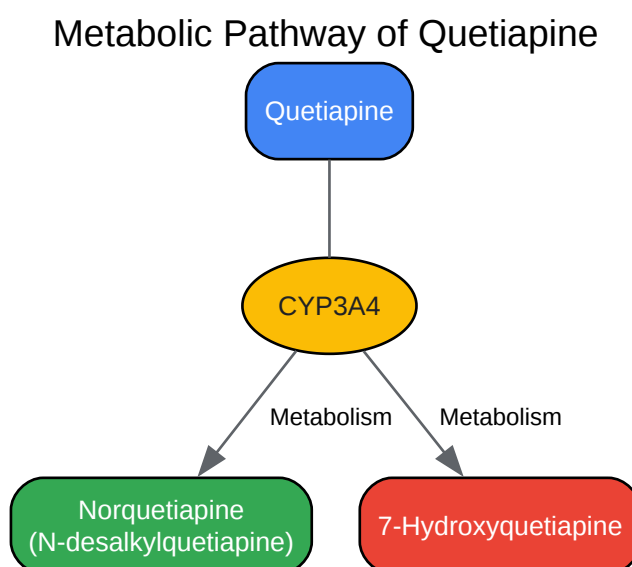
Procedure

- Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and stored at -80°C until use. On the day of the assay, the membranes are thawed and resuspended in the assay buffer.
- Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (**7-hydroxyquetiapine**). Control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand) are also included.
- Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
- Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

- **Data Analysis:** The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A concentration-response curve is then generated by plotting the percent inhibition against the logarithm of the test compound concentration. The IC₅₀ value is determined from this curve using non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

Metabolic Pathway of Quetiapine



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Metabolic conversion of Quetiapine.

Comparative Receptor Binding Profile (Hypothetical for 7-Hydroxyquetiapine)

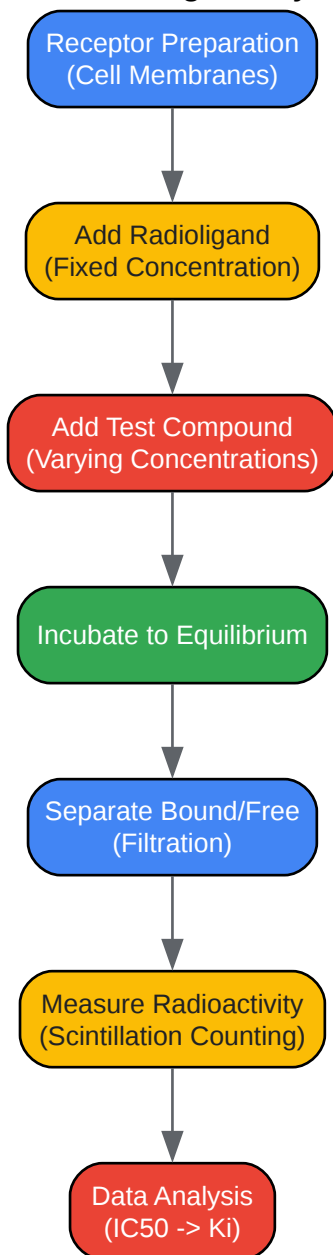
Comparative Receptor Affinities (K _i , nM) Lower K _i = Higher Affinity											
Quetiapine						Norquetiapine					
H1 (0.9)	5HT _{2A} (22)	M1 (37)	D2 (300)	5HT _{1A} (390)	5HT _{2A} (340)	H1 (0.9)	MORMS (123)	M1 (35)	5HT _{1A} (45)	5HT _{2A} (50)	NET (417.5)
											7-Hydroxyquetiapine Binding Profile Supply Information

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Receptor affinities of Quetiapine and Norquetiapine.

Radioligand Binding Assay Workflow

Radioligand Binding Assay Workflow



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Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The pharmacological profile of **7-hydroxyquetiapine**, a major metabolite of quetiapine, remains significantly under-characterized in comparison to its parent drug and the co-metabolite norquetiapine. While its presence in vivo is established, the lack of a comprehensive

receptor binding profile limits a full understanding of its contribution to the overall therapeutic effects and side-effect profile of quetiapine. The speculative role of **7-hydroxyquetiapine** as a potentially potent dopamine D2 receptor antagonist highlights the need for further research.

Future studies should focus on systematically determining the binding affinities (K_i values) of purified **7-hydroxyquetiapine** at a broad range of central nervous system receptors and transporters. Such data would be invaluable for constructing a more complete picture of quetiapine's complex pharmacology and could inform the development of novel therapeutics with optimized efficacy and tolerability. Researchers in drug development are encouraged to consider the synthesis and pharmacological evaluation of this metabolite to fill this critical knowledge gap.

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References

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